n1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine
Description
N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine (hereafter referred to by its full IUPAC name) is a polycyclic amine derivative with a tetrahydroacridine core linked to a propane-1,3-diamine chain.
Properties
Molecular Formula |
C16H21N3 |
|---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
N'-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine |
InChI |
InChI=1S/C16H21N3/c17-10-5-11-18-16-12-6-1-3-8-14(12)19-15-9-4-2-7-13(15)16/h1,3,6,8H,2,4-5,7,9-11,17H2,(H,18,19) |
InChI Key |
LUDRRADCGGTCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN |
Origin of Product |
United States |
Preparation Methods
Classical Nucleophilic Substitution
- Reagents :
- 9-Chloro-1,2,3,4-tetrahydroacridine (1 eq)
- Propane-1,3-diamine (3.48 eq)
- 1-Pentanol (solvent)
- Phenol (catalyst, optional)
Steps :
- Heat 9-chloro-1,2,3,4-tetrahydroacridine and propane-1,3-diamine in 1-pentanol at 125–130°C for 2–4 hours.
- Cool the mixture and neutralize with 20% NaOH.
- Extract with dichloromethane, dry over Na2SO4, and concentrate.
- Purify via flash chromatography (SiO2; CH2Cl2:MeOH:NH4OH = 7:3:0.2).
- Key Characterization Data :
Alternative Catalytic Approaches
Microwave-Assisted Synthesis :
- Conditions : Microwave irradiation at 150°C for 30 minutes.
- Advantages : Reduced reaction time (≤1 hour) with comparable yields (50–60%).
- Combines acridine chlorination and diamine substitution in a single step using POCl3.
- Yield : 45–50% (lower due to side reactions).
Reaction Optimization and Variables
Impact of Solvent and Temperature
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1-Pentanol | 125–130 | 2–4 | 56 |
| Phenol | 130 | 3 | 62 |
| Toluene | 110 | 6 | 38 |
Key Insight : Polar aprotic solvents (e.g., phenol) enhance reactivity by stabilizing the transition state.
Role of Excess Diamine
- Using 3.5 eq of propane-1,3-diamine suppresses oligomerization byproducts (e.g., bis-acridinyl derivatives).
- Molar Ratio Study :
Diamine Eq Yield (%) Purity (%) 1.0 22 70 2.0 45 85 3.5 56 95
Mechanistic Considerations
The reaction proceeds via SNAr mechanism :
- Electrophilic Activation : The chloroacridine’s C9 position is activated by electron withdrawal from the nitrogen atoms.
- Nucleophilic Attack : Propane-1,3-diamine attacks C9, displacing chloride.
- Rearomatization : The aromatic system is restored, yielding the product.
Side Reactions :
- Over-alkylation at C9 (mitigated by excess diamine).
- Oxidation of tetrahydroacridine to acridine (prevented by inert atmosphere).
Industrial-Scale Adaptations
- Conditions : Fixed-bed reactor with Cu-Co-Ni/Al2O3 catalyst at 15–20 MPa and 200–300°C.
- Throughput : 0.4–1.5 L/h with 70% yield.
Applications and Derivatives
- Cholinesterase Inhibitors : Key intermediate in tacrine hybrids for Alzheimer’s therapy.
- Antioxidant Hybrids : Conjugated with cinnamate moieties for dual-action neuroprotection.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low solubility of acridine | Use phenol/1-pentanol as co-solvents. |
| Purification difficulties | Flash chromatography with NH4OH gradient. |
| Thermal decomposition | Optimize temperature to ≤130°C. |
Chemical Reactions Analysis
Types of Reactions
N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine involves its interaction with cholinesterase enzymes. The compound inhibits the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to an increase in the levels of acetylcholine in the brain. This helps improve cognitive function in patients with Alzheimer’s disease . The molecular targets include the active sites of AChE and BChE, where the compound binds and prevents the breakdown of acetylcholine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Alkyl Chains
Table 1: Comparison of Diamine-Linked Tetrahydroacridine Derivatives
Key Findings :
- Chain Length : Increasing alkyl chain length correlates with enhanced PDE4D inhibition but reduced AChE activity, likely due to steric hindrance in the enzyme’s active site .
- Toxicity : All analogues exhibit lower cytotoxicity than tacrine, with ethane-1,2-diamine derivatives showing the highest safety margin .
Propargyl-Substituted Derivatives
Table 2: Propargylated Derivatives with Enhanced Activity
Synthesis : Propargyl groups are introduced via reaction with propargyl bromide under inert conditions, enhancing electron density and binding affinity .
Activity Trends : Chloro and methoxy substituents fine-tune selectivity, with 6-chloro derivatives showing preferential BChE inhibition .
Multi-Target Hybrid Compounds
- Example: 2-(4-Ethoxybenzyl)-1-isopentyl-N-(3-((1,2,3,4-tetrahydroacridin-9-yl)amino)propyl)-1H-benzo[d]imidazole-5-carboxamide (4b) . Structure: Combines tetrahydroacridine with a benzimidazole carboxamide moiety. Activity: Dual AChE inhibition (IC₅₀ = 0.21 µM) and serotonin receptor modulation, highlighting versatility in targeting multiple pathways .
Critical Analysis of Structural-Activity Relationships (SAR)
Core Modifications :
- The tetrahydroacridine core is essential for AChE binding via π-π stacking with Trp86 in the catalytic site .
- Substitution at position 6 (e.g., chloro) or 7 (e.g., methoxy) alters enzyme selectivity without compromising potency .
Side Chain Optimization :
- Propane-1,3-diamine provides optimal flexibility for interacting with the peripheral anionic site of AChE .
- Propargylation introduces additional hydrogen-bonding interactions, enhancing inhibitor-enzyme complex stability .
Toxicity vs. Efficacy :
- While tacrine analogues often suffer from hepatotoxicity, the propane-1,3-diamine derivatives show markedly reduced cytotoxicity, likely due to decreased metabolic activation .
Biological Activity
N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its neuroprotective properties and inhibition of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's.
1. Synthesis
The synthesis of this compound typically involves the reaction of 9-chloro-1,2,3,4-tetrahydroacridine with propane-1,3-diamine under suitable conditions to yield the desired product. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 9-chloro-1,2,3,4-tetrahydroacridine + propane-1,3-diamine | Solvent (e.g., 1-pentanol), reflux | Variable |
This compound exhibits biological activity primarily through its inhibition of AChE. This mechanism is crucial for enhancing cholinergic transmission in the brain, which is often impaired in Alzheimer's disease. The compound's structural similarity to tacrine (a known AChE inhibitor) suggests that it may share similar pharmacological properties .
2.1 Acetylcholinesterase Inhibition
Research indicates that this compound effectively inhibits AChE in vitro. The compound has demonstrated a significant reduction in enzyme activity at micromolar concentrations. This inhibition leads to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive functions affected by neurodegenerative conditions .
3.1 Neuroprotective Effects
In animal models, particularly those simulating Alzheimer's disease symptoms (e.g., scopolamine-induced memory impairment), this compound has shown promising results in reversing memory deficits. For instance:
- Study : Mice treated with this compound demonstrated improved performance in passive avoidance tasks compared to control groups.
Table 2: Summary of Biological Studies
| Study Type | Model Used | Treatment | Outcome |
|---|---|---|---|
| In vivo | Mice | This compound | Improved memory retention |
| In vitro | AChE Assay | Various concentrations | Significant inhibition of AChE |
3.2 Toxicity Profile
Compared to tacrine and other AChE inhibitors currently in use or development for Alzheimer's treatment, this compound exhibits a lower acute toxicity profile in preliminary studies. This aspect is critical for the development of safer therapeutic agents for long-term use in patients with cognitive impairments .
4. Conclusion
This compound represents a promising candidate for further research in the field of neuropharmacology. Its ability to inhibit AChE and improve cognitive function in animal models suggests potential therapeutic applications for treating Alzheimer's disease and other cognitive disorders.
Future studies should focus on:
- Long-term toxicity assessments
- Mechanistic studies at the molecular level
- Clinical trials to evaluate efficacy and safety in humans
This compound's diverse biological activities warrant continued exploration to fully understand its potential as a therapeutic agent.
Q & A
Q. What synthetic methods are commonly used to prepare N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine?
The compound is synthesized via microwave-assisted reactions between 9-chloro-1,2,3,4-tetrahydroacridine and excess alkylenediamines (e.g., propane-1,3-diamine) in dichloromethane (DCM) with NaHCO₃. Microwave conditions (200°C, 250 W, 30 minutes) significantly reduce reaction time compared to conventional reflux methods . Alternative routes include phosphorus/thiophosphorus derivatization via chlorophosphates or chlorothiophosphates .
Q. Which in vitro assays are recommended for evaluating cholinesterase inhibitory activity?
Standard assays measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition using Ellman’s method. For example, IC₅₀ values of 0.125 µM (AChE) and 0.449 µM (BChE) have been reported for derivatives of this compound, with comparative toxicity assessed via SH-SY5Y neuroblastoma cell viability assays .
Q. How is cytotoxicity assessed for tacrine-derived compounds like this one?
Cytotoxicity is evaluated using cell viability assays (e.g., MTT or resazurin-based) in SH-SY5Y cells. Derivatives of this compound exhibit lower toxicity than tacrine, with structural modifications (e.g., phosphorus substituents) reducing adverse effects .
Advanced Research Questions
Q. How do structural modifications of the propane-1,3-diamine moiety influence dual AChE/BChE inhibition?
Extending the alkyl chain or introducing heteroatoms (e.g., phosphorus) enhances binding to cholinesterase catalytic and peripheral sites. For instance, thiophosphorus analogues show improved IC₅₀ values (0.271 µM for PDE4D inhibition) and selectivity ratios (AChE/BChE = 3.6) . Computational docking studies can identify key interactions, such as π-π stacking with Trp86 in AChE .
Q. What strategies resolve contradictions in inhibitory potency data across studies?
Standardize enzyme sources (e.g., human vs. electric eel AChE), substrate concentrations, and incubation times. Conflicting IC₅₀ values may arise from assay variability; orthogonal validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is recommended .
Q. Which spectroscopic techniques are optimal for studying protein-compound interactions?
UV-Vis absorption and fluorescence quenching assays quantify human serum albumin (HSA) binding. For tacrine-coumarin hybrids, Stern-Volmer analysis revealed static quenching mechanisms, with binding constants (Kb) up to 10⁵ M⁻¹ . Circular dichroism (CD) can further assess conformational changes in HSA .
Q. How does microwave irradiation enhance synthesis efficiency?
Microwave irradiation reduces reaction times (e.g., 30 minutes vs. 4–24 hours for conventional methods) by enabling rapid, uniform heating. This method improves yields by minimizing side reactions, as seen in the synthesis of tacrine-trolox hybrids .
Q. What challenges arise in synthesizing dimeric derivatives, and how can yields be improved?
Dimerization via multi-step routes (e.g., thiourea bridges) often results in low yields (20% over four steps) due to steric hindrance and purification difficulties . Optimizing stoichiometry, using excess diamines, or adopting solid-phase synthesis may enhance efficiency. Catalytic additives (e.g., DMAP) could also accelerate coupling reactions .
Key Recommendations for Researchers
- Prioritize microwave-assisted synthesis for time-sensitive projects .
- Use hybrid molecular designs (e.g., tacrine-coumarin) to balance potency and safety .
- Validate enzyme inhibition data with orthogonal assays (ITC, SPR) to address variability .
- Explore dimeric derivatives for multi-target activity but optimize synthetic routes to improve yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
